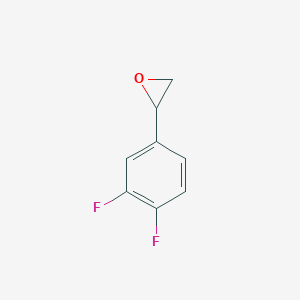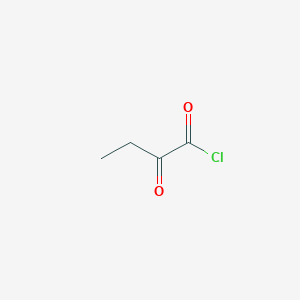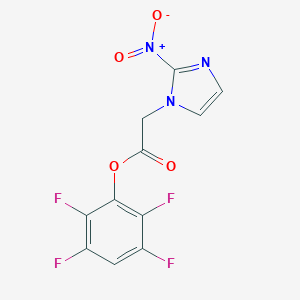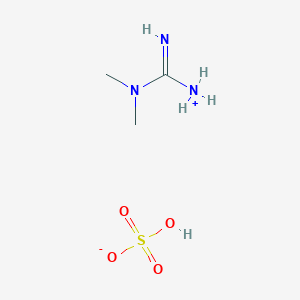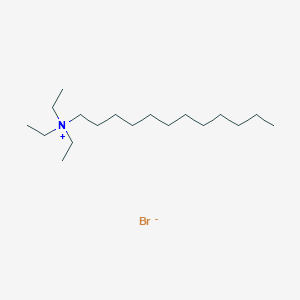
Triethyldodecylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyldodecylammonium bromide, also known as TEDAB, is a quaternary ammonium salt that is widely used in scientific research. It is a cationic surfactant that has a long hydrophobic chain and a positively charged nitrogen atom. TEDAB is a versatile compound that has been employed in various applications, including drug delivery, gene transfection, and catalysis. In
Mécanisme D'action
Triethyldodecylammonium bromide exerts its biological effects by interacting with cell membranes and altering their properties. It has been shown to disrupt lipid bilayers and increase membrane permeability. Triethyldodecylammonium bromide can also form complexes with DNA and RNA, which facilitates their delivery into cells. In addition, Triethyldodecylammonium bromide can interact with proteins and enzymes, leading to changes in their activity and conformation.
Effets Biochimiques Et Physiologiques
Triethyldodecylammonium bromide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Triethyldodecylammonium bromide has also been shown to modulate the immune response by activating macrophages and increasing the production of cytokines. In addition, Triethyldodecylammonium bromide has been reported to have antimicrobial activity against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Triethyldodecylammonium bromide has several advantages as a research tool. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be easily modified to suit specific experimental needs. However, Triethyldodecylammonium bromide has some limitations as well. It can be toxic to cells at high concentrations and can interfere with some assays. In addition, the long hydrophobic chain of Triethyldodecylammonium bromide can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for Triethyldodecylammonium bromide research. One area of interest is the development of Triethyldodecylammonium bromide-based drug delivery systems that can target specific tissues and cells. Another area of research is the use of Triethyldodecylammonium bromide as a catalyst in organic synthesis reactions. Additionally, the investigation of the mechanism of action of Triethyldodecylammonium bromide and its interactions with biomolecules will provide valuable insights into its biological effects. Finally, the development of new derivatives of Triethyldodecylammonium bromide with improved properties and reduced toxicity will expand its potential applications in scientific research.
Conclusion
In conclusion, Triethyldodecylammonium bromide is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool in drug delivery, gene transfection, and catalysis. The synthesis method of Triethyldodecylammonium bromide is relatively simple, and it can be easily modified to suit specific experimental needs. Triethyldodecylammonium bromide has a wide range of biochemical and physiological effects, and its future directions are promising. Further research on Triethyldodecylammonium bromide will undoubtedly lead to new discoveries and applications in the field of scientific research.
Méthodes De Synthèse
Triethyldodecylammonium bromide can be synthesized via the quaternization reaction of triethyldodecylamine with hydrobromic acid. The reaction yields Triethyldodecylammonium bromide as a white crystalline solid that is soluble in water and organic solvents. The purity of Triethyldodecylammonium bromide can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
Triethyldodecylammonium bromide has been extensively used in scientific research due to its unique properties. It has been employed as a surfactant in micelle formation, which is crucial in drug delivery and gene transfection. Triethyldodecylammonium bromide micelles have been shown to enhance the solubility and bioavailability of hydrophobic drugs and improve the transfection efficiency of plasmid DNA. Triethyldodecylammonium bromide has also been used as a catalyst in organic synthesis reactions, such as the aldol condensation and Michael addition reactions.
Propriétés
Numéro CAS |
18186-71-5 |
|---|---|
Nom du produit |
Triethyldodecylammonium bromide |
Formule moléculaire |
C18H40BrN |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
dodecyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VVNBOKHXEBSBQJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
SMILES canonique |
CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Numéros CAS associés |
18144-34-8 (Parent) |
Synonymes |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
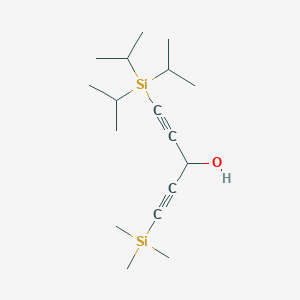
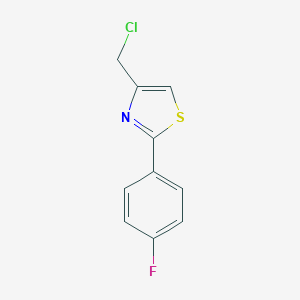
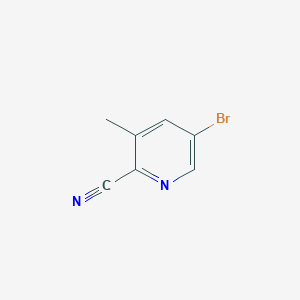
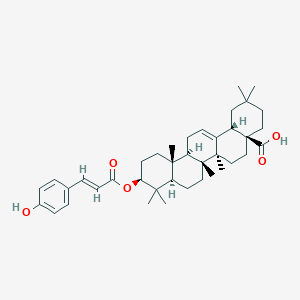
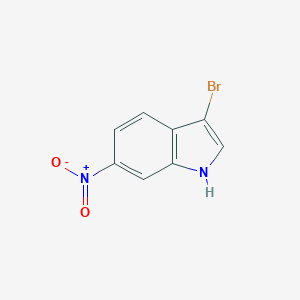
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
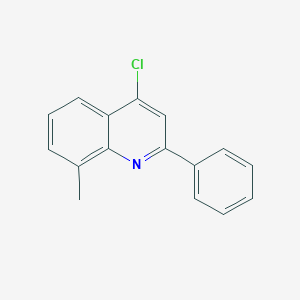
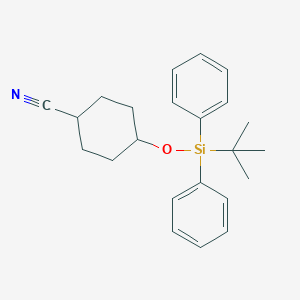
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
